(5E)-5-[[3-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[[3-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H25NO3S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-allyl-5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is 439.12758601 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
A notable application of thiazolidine derivatives, similar to the compound , is in the synthesis of enantiopure ligands for catalysis. Schneider et al. (2004) reported the synthesis of a new series of enantiopure oxazolidine-thioether and thiazolidine-alcohol ligands from amino acids such as L-cysteine and L-methionine. These ligands demonstrated effectiveness in asymmetric palladium-catalyzed allylations, showcasing the potential of thiazolidine derivatives in synthetic and catalytic chemistry P. Schneider, H. Schrekker, C. Silveira, L. Wessjohann, A. Braga, 2004.
Polymer Synthesis
Liu et al. (2014) explored the polymerization behavior and thermal properties of benzoxazine monomers derived from o-allylphenol, which undergoes a reaction pathway similar to that of the compound in focus. This study highlighted the unique polymerization characteristics and thermal stability of the synthesized polybenzoxazines, hinting at the potential of thiazolidine derivatives in developing new polymeric materials Yanfang Liu, Jie Zhang, Zhi-Yan Li, X. Luo, Sisi Jing, M. Run, 2014.
Anticonvulsant Activity
Research into the biological activity of thiazolidine derivatives includes work by Ulusoy et al. (1999), who synthesized a series of 1-substituted benzylideneamino-2-thioxo-3-allyl-4,5-imidazolidinediones. These compounds were evaluated for anticonvulsant activity, showing some effectiveness against maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) induced seizures in mice. This indicates the potential use of thiazolidine derivatives in developing new anticonvulsant medications N. Ulusoy, S. Ozkirimli, E. Gürsu, 1999.
Antimicrobial and Antioxidant Properties
Lozynskyi et al. (2017) synthesized novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids, demonstrating significant antioxidant and antimicrobial activities. These findings suggest the potential of thiazolidine derivatives in pharmacological applications, particularly in the development of new antimicrobial and antioxidant agents A. Lozynskyi, V. Zasidko, D. Atamanyuk, D. Kaminskyy, H. Derkach, O. Karpenko, V. Ogurtsov, R. Kutsyk, R. Lesyk, 2017.
Corrosion Inhibition
Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl, showcasing the high inhibition efficiency of these compounds. This research opens avenues for the application of thiazolidine derivatives in the field of corrosion protection, highlighting their potential as effective corrosion inhibitors Zhiyong Hu, Yanbin Meng, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016.
Properties
IUPAC Name |
(5E)-5-[[3-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-4-11-25-23(26)22(30-24(25)29)16-19-7-5-8-20(15-19)27-12-6-13-28-21-10-9-17(2)18(3)14-21/h4-5,7-10,14-16H,1,6,11-13H2,2-3H3/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQMZYWWDNGNY-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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